molecular formula C11H19N3O2 B12910920 N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide CAS No. 87675-92-1

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Cat. No.: B12910920
CAS No.: 87675-92-1
M. Wt: 225.29 g/mol
InChI Key: UHEJSMCMLRFPDC-UHFFFAOYSA-N
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Description

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes diethyl and methyl substituents on the pyrazole ring and a methoxyacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the reaction of 3,5-diethyl-1-methyl-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethyl-1-methyl-1H-pyrazole
  • 2-Methoxyacetamide
  • N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-(3,5-Diethyl-1-methyl-1H-pyrazol-4-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide group, in particular, differentiates it from other pyrazole derivatives and contributes to its specific reactivity and applications.

Properties

CAS No.

87675-92-1

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-(3,5-diethyl-1-methylpyrazol-4-yl)-2-methoxyacetamide

InChI

InChI=1S/C11H19N3O2/c1-5-8-11(12-10(15)7-16-4)9(6-2)14(3)13-8/h5-7H2,1-4H3,(H,12,15)

InChI Key

UHEJSMCMLRFPDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C)CC)NC(=O)COC

Origin of Product

United States

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